molecular formula C19H28N2O4S2 B14658769 S-2-((5-(4-Propyl-2-quinolyloxy)pentyl)amino)ethyl hydrogen thiosulfate CAS No. 41287-42-7

S-2-((5-(4-Propyl-2-quinolyloxy)pentyl)amino)ethyl hydrogen thiosulfate

Cat. No.: B14658769
CAS No.: 41287-42-7
M. Wt: 412.6 g/mol
InChI Key: FDCBVWSPDQQNRQ-UHFFFAOYSA-N
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Description

2-[5-(4-Propyl-2-quinolyloxy)pentyl]aminoethanethiol sulfate is a complex organic compound with the molecular formula C19H28N2O4S2 . This compound is known for its unique structure, which includes a quinoline moiety linked to a pentyl chain and an aminoethanethiol group. It is primarily used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-Propyl-2-quinolyloxy)pentyl]aminoethanethiol sulfate typically involves multiple steps, starting with the preparation of the quinoline derivative. The quinoline derivative is then reacted with a pentyl halide under basic conditions to form the quinolyloxy-pentyl intermediate. This intermediate is subsequently reacted with aminoethanethiol in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-Propyl-2-quinolyloxy)pentyl]aminoethanethiol sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[5-(4-Propyl-2-quinolyloxy)pentyl]aminoethanethiol sulfate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[5-(4-Propyl-2-quinolyloxy)pentyl]aminoethanethiol sulfate involves its interaction with specific molecular targets. The quinoline moiety is known to interact with various enzymes and receptors, modulating their activity. The aminoethanethiol group can form covalent bonds with thiol-containing proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(4-Propyl-2-quinolyloxy)pentyl]aminoethanethiol hydrochloride
  • 2-[5-(4-Propyl-2-quinolyloxy)pentyl]aminoethanethiol nitrate

Uniqueness

2-[5-(4-Propyl-2-quinolyloxy)pentyl]aminoethanethiol sulfate is unique due to its sulfate group, which imparts distinct solubility and reactivity properties compared to its hydrochloride and nitrate counterparts .

Properties

CAS No.

41287-42-7

Molecular Formula

C19H28N2O4S2

Molecular Weight

412.6 g/mol

IUPAC Name

4-propyl-2-[5-(2-sulfosulfanylethylamino)pentoxy]quinoline

InChI

InChI=1S/C19H28N2O4S2/c1-2-8-16-15-19(21-18-10-5-4-9-17(16)18)25-13-7-3-6-11-20-12-14-26-27(22,23)24/h4-5,9-10,15,20H,2-3,6-8,11-14H2,1H3,(H,22,23,24)

InChI Key

FDCBVWSPDQQNRQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=NC2=CC=CC=C21)OCCCCCNCCSS(=O)(=O)O

Origin of Product

United States

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